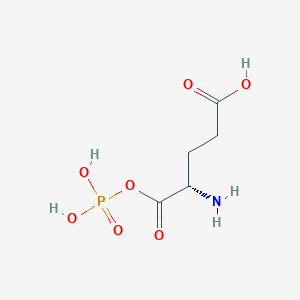
alpha-L-glutamyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-L-glutamyl phosphate is a phosphorylated derivative of the amino acid glutamate. It plays a crucial role in various biochemical pathways, particularly in the metabolism of amino acids and nucleotides. The compound is known for its involvement in the biosynthesis of glutamine and other nitrogen-containing compounds, making it essential for cellular functions and metabolic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alpha-L-glutamyl phosphate can be synthesized through enzymatic reactions involving glutamate and ATP. The enzyme glutamate 1-kinase catalyzes the phosphorylation of L-glutamate to produce this compound . The reaction conditions typically involve the presence of ATP, L-glutamate, and the enzyme under physiological pH and temperature.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Genetically engineered microorganisms, such as Escherichia coli, are used to overexpress the enzyme glutamate 1-kinase, facilitating the large-scale production of the compound. The fermentation broth is then subjected to purification processes to isolate and concentrate this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-L-glutamyl phosphate undergoes various chemical reactions, including:
Phosphorylation: The addition of a phosphate group to the compound.
Hydrolysis: The cleavage of the phosphate group, resulting in the formation of L-glutamate and inorganic phosphate.
Common Reagents and Conditions
The common reagents used in these reactions include ATP for phosphorylation and water for hydrolysis. The reactions typically occur under physiological conditions, such as neutral pH and moderate temperatures .
Major Products Formed
The major products formed from the hydrolysis of this compound are L-glutamate and inorganic phosphate. These products are essential for various metabolic pathways, including the synthesis of nucleotides and amino acids .
Applications De Recherche Scientifique
Alpha-L-glutamyl phosphate has several scientific research applications, including:
Mécanisme D'action
Alpha-L-glutamyl phosphate exerts its effects by participating in the phosphorylation of L-glutamate, a key step in the biosynthesis of glutamine and other nitrogen-containing compounds. The enzyme glutamate 1-kinase catalyzes this reaction, transferring a phosphate group from ATP to L-glutamate, forming this compound . This compound then serves as an intermediate in various metabolic pathways, contributing to the synthesis of essential biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-alpha-glutamyl phosphate: An enantiomer of alpha-L-glutamyl phosphate with similar chemical properties but different biological activities.
L-glutamyl 1-phosphate: Another phosphorylated derivative of glutamate, involved in similar metabolic pathways.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of glutamine and its involvement in nitrogen metabolism. Its ability to act as a substrate for glutamate 1-kinase distinguishes it from other similar compounds, making it a critical intermediate in various biochemical processes .
Propriétés
Numéro CAS |
872984-18-4 |
|---|---|
Formule moléculaire |
C5H10NO7P |
Poids moléculaire |
227.11 g/mol |
Nom IUPAC |
(4S)-4-amino-5-oxo-5-phosphonooxypentanoic acid |
InChI |
InChI=1S/C5H10NO7P/c6-3(1-2-4(7)8)5(9)13-14(10,11)12/h3H,1-2,6H2,(H,7,8)(H2,10,11,12)/t3-/m0/s1 |
Clé InChI |
YHMNHCAJNORJNE-VKHMYHEASA-N |
SMILES isomérique |
C(CC(=O)O)[C@@H](C(=O)OP(=O)(O)O)N |
SMILES canonique |
C(CC(=O)O)C(C(=O)OP(=O)(O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro-](/img/structure/B12603674.png)
![(2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate](/img/structure/B12603677.png)
![N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603689.png)
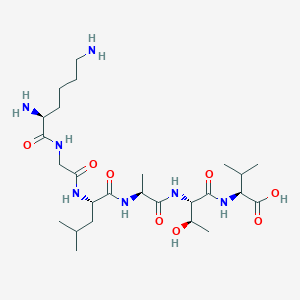
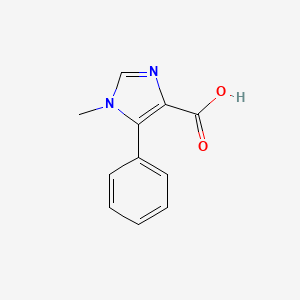
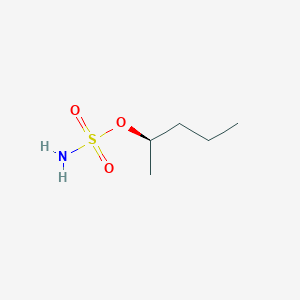
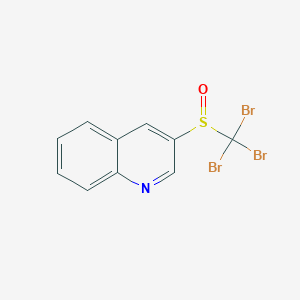
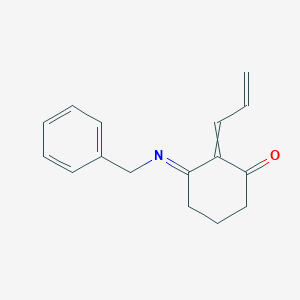

![5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12603729.png)
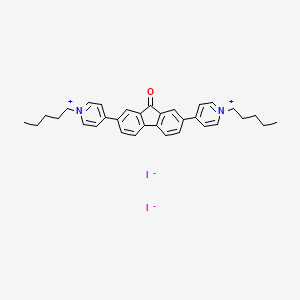
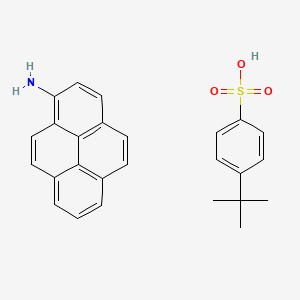

![Acetamide, N-[(1S,2S)-1-[(3,5-difluorophenyl)methyl]-2-[(3R,5S,6R)-6-(2,2-dimethylpropoxy)-5-methyl-3-morpholinyl]-2-hydroxyethyl]-, (HCl salt)](/img/structure/B12603754.png)
